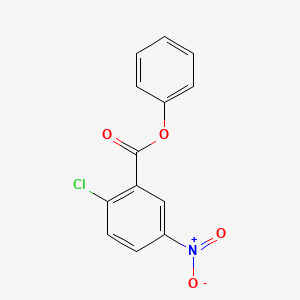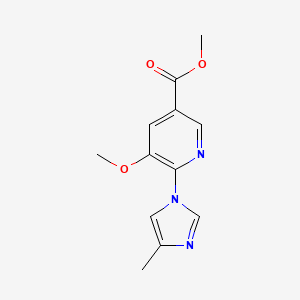
methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid. This compound features a unique structure that includes a methoxy group, a methyl group, and an imidazole ring, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate typically involves the reaction of 5-methoxy-6-chloronicotinic acid with 4-methyl-1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. Additionally, the compound may interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Methyl 5-methoxy-6-(1H-imidazol-1-yl)nicotinate
- Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)benzoate
- Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridine
Uniqueness
Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate is unique due to the presence of both a methoxy group and a methyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
methyl 5-methoxy-6-(4-methylimidazol-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-8-6-15(7-14-8)11-10(17-2)4-9(5-13-11)12(16)18-3/h4-7H,1-3H3 |
InChIキー |
CULMATAYSZZFGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C2=C(C=C(C=N2)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


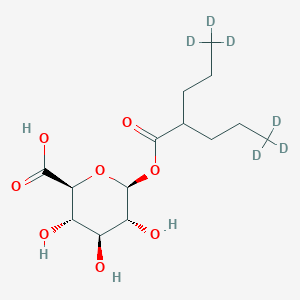
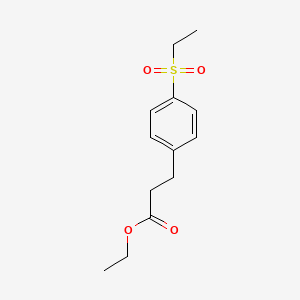
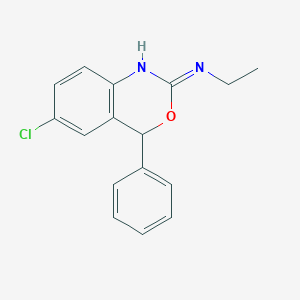
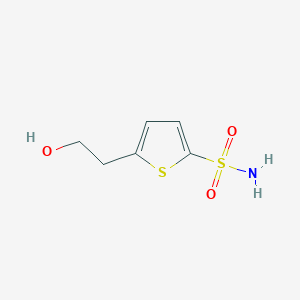
![benzyl N-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B13866746.png)
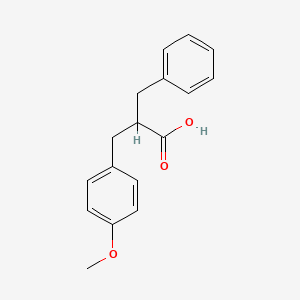

![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
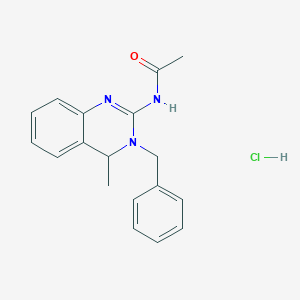

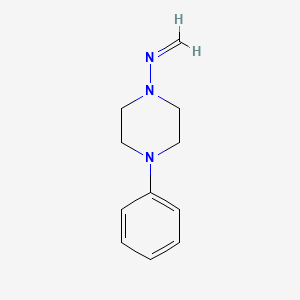
![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)
![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)
